4-(Benzyloxy)-N-methyl-2-nitroaniline is an organic compound with the molecular formula C₁₃H₁₂N₂O₃. It features a nitro group (-NO₂), an amine group (-NH), and a benzyloxy group (-O-Ph) attached to a methylated aniline structure. This compound is characterized by its yellow crystalline appearance and is known for its potential applications in pharmaceuticals and organic synthesis.
There is no scientific literature available on the mechanism of action of 4-(Benzyloxy)-N-methyl-2-nitroaniline. This suggests it likely has no known biological function or established role in scientific research.
These reactions allow for the functionalization of the compound, making it versatile for synthetic applications .
Several methods exist for synthesizing 4-(Benzyloxy)-N-methyl-2-nitroaniline:
python2-Nitroaniline + Benzyl Chloride → 4-(Benzyloxy)-N-methyl-2-nitroaniline
4-(Benzyloxy)-N-methyl-2-nitroaniline is primarily used in:
The versatility of this compound makes it valuable in both industrial and laboratory settings .
Interaction studies involving 4-(Benzyloxy)-N-methyl-2-nitroaniline focus on its reactivity with biological molecules and other chemicals. Research indicates that its nitro group can interact with nucleophiles, potentially leading to modifications of biomolecules. Additionally, studies on its toxicity profile reveal that exposure may lead to irritation and other health hazards, necessitating careful handling .
Several compounds share structural similarities with 4-(Benzyloxy)-N-methyl-2-nitroaniline. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-2-nitroaniline | Methyl group at para position | Known for its use in dye synthesis |
| 5-Benzyloxy-2-nitroaniline | Benzyloxy at position 5 | Different positioning affects reactivity |
| 3-Nitroaniline | Nitro group at position 3 | Simpler structure; less steric hindrance |
The unique aspect of 4-(Benzyloxy)-N-methyl-2-nitroaniline lies in its combination of a benzyloxy group with a methylated amine, which enhances its solubility and reactivity compared to similar compounds .
The introduction of the benzyloxy group into the aromatic system of 4-(Benzyloxy)-N-methyl-2-nitroaniline typically relies on nucleophilic aromatic substitution (NAS) or alkoxyalkylation. The Williamson ether synthesis remains a cornerstone for forming benzyl ethers, involving the reaction of an alkoxide ion with a benzyl halide. For example, sodium phenoxide derivatives react with benzyl bromide under basic conditions to yield benzyl ethers via an S~N~2 mechanism. However, steric hindrance and electronic deactivation in nitro-substituted aromatics often necessitate modified approaches.
Phase-transfer catalysis (PTC) has emerged as a powerful tool to enhance reaction efficiency in biphasic systems. Tetrabutylammonium bromide (TBAB) facilitates the transfer of alkoxide ions into organic phases, enabling reactions between poorly soluble substrates and benzyl halides. This method is particularly effective for introducing benzyloxy groups into electron-deficient aromatic rings, where traditional NAS may fail.
An alternative strategy involves sulfonate activation of hydroxyl precursors. For instance, converting a phenolic hydroxyl group to a tosylate or mesylate enhances its leaving group ability, allowing subsequent displacement by benzyloxy nucleophiles under milder conditions. This approach is critical when direct alkylation is hindered by steric or electronic factors.
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Williamson Synthesis | NaOH, DMF, 80°C | 65–75 | Simplicity, wide substrate scope |
| PTC (TBAB) | TBAB, K~2~CO~3~, toluene, 90°C | 80–90 | High efficiency, recyclable catalyst |
| Sulfonate Activation | TsCl, NEt~3~, CH~2~Cl~2~, 25°C | 70–85 | Mild conditions, avoids strong bases |
The reduction of the nitro group to an amine in 4-(Benzyloxy)-N-methyl-2-nitroaniline is pivotal for accessing downstream derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmospheres (1–3 bar) is the most common method. These catalysts facilitate the stepwise reduction of nitro groups via nitroso and hydroxylamine intermediates, ultimately yielding the primary amine.
Transfer hydrogenation offers a safer alternative, employing ammonium formate or cyclohexene as hydrogen donors. For example, Pd/C with ammonium formate in methanol at 60°C selectively reduces nitro groups without affecting benzyl ethers. This method is advantageous in avoiding high-pressure equipment and minimizing over-reduction byproducts.
| Catalyst | Hydrogen Source | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd/C (5%) | H~2~ (2 bar) | 25 | 90–95 | High; no de-benzylation |
| Raney Ni | H~2~ (3 bar) | 50 | 85–90 | Moderate; minor byproducts |
| Pd/C + NH~4~HCO~2~ | NH~4~HCO~2~ | 60 | 88–93 | Excellent; solvent-tolerant |
Achieving ortho-nitration relative to the benzyloxy group in 4-(Benzyloxy)-N-methyl-2-nitroaniline requires precise control over directing effects. The benzyloxy group acts as an ortho/para director, while the N-methylamine group, when protonated, becomes meta-directing. To favor nitration at the ortho position, the amine is often acetylated to neutralize its directing influence, allowing the benzyloxy group to dominate.
Mixed acid systems (HNO~3~/H~2~SO~4~) at 0–5°C provide the electrophilic nitronium ion (NO~2~^+^), which attacks the ortho position selectively. For instance, nitration of 4-(benzyloxy)-N-acetylaniline under these conditions yields the 2-nitro derivative with >80% regioselectivity.
| Substrate | Nitration Agent | Temperature (°C) | Regioselectivity (ortho:para) |
|---|---|---|---|
| 4-Benzyloxy-N-methylaniline | HNO~3~/H~2~SO~4~ | 0–5 | 85:15 |
| 4-Benzyloxy-N-acetylaniline | Acetyl nitrate | 25 | 92:8 |
| 4-Benzyloxyaniline | NO~2~BF~4~ | -10 | 78:22 |
The integration of PTC into multi-step syntheses of 4-(Benzyloxy)-N-methyl-2-nitroaniline streamlines sequential transformations. For example, TBAB catalyzes the mono-benzylation of resorcinol in a liquid–liquid–liquid system, achieving 100% selectivity for the 3-benzyloxy product. This selectivity arises from the catalyst’s ability to stabilize transition states and prevent polyalkylation.
In a representative protocol, resorcinol reacts with benzyl chloride in the presence of TBAB and potassium carbonate at 90°C. The middle phase (catalyst-rich) facilitates rapid benzylation, and the catalyst is reused for six cycles without loss of activity.
| PTC Agent | Reaction | Selectivity (%) | Catalyst Reuse Cycles |
|---|---|---|---|
| TBAB | Mono-benzylation of resorcinol | 100 | 6 |
| Aliquat 336 | Alkylation of hydroquinone | 95 | 4 |
| PEG-400 | O-Methylation of catechol | 88 | 3 |
The benzyloxy and nitro groups in 4-(Benzyloxy)-N-methyl-2-nitroaniline enable diverse transformations, particularly in constructing nitrogen-containing heterocycles. The nitro group serves as a directing group for electrophilic substitution and can be reduced to an amine, while the benzyloxy moiety acts as a transient protecting group for phenolic hydroxyl functionalities.
Reductive Cyclization:
Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C or Raney nickel) generates 4-(benzyloxy)-N-methyl-2-aminophenol intermediates. These intermediates undergo cyclization with carbonyl compounds (e.g., ketones or aldehydes) to form quinoline or indole derivatives [1]. For example, condensation with formamide acetals yields substituted indoles, which are prevalent in bioactive molecules [1].
Nucleophilic Aromatic Substitution:
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic displacement reactions. Substitution at the para position (relative to the nitro group) with thiols or amines produces sulfur- or nitrogen-linked heterocycles, respectively.
Cross-Coupling Reactions:
The compound participates in nickel/photoredox dual-catalyzed cross-couplings with aryl halides to form N-benzylic heterocycles, a motif common in pharmaceuticals [3]. These reactions exploit the methylamino group’s ability to stabilize radical intermediates during catalytic cycles [3].
| Heterocycle Class | Reaction Conditions | Key Intermediate | Application Example |
|---|---|---|---|
| Indoles | Formamide acetal condensation [1] | 4-Benzyloxyindole | Anticancer agents [1] |
| Quinolines | Cyclization with aldehydes | 2-Aminoquinoline | Antimicrobial scaffolds |
| Benzoxazoles | Oxidative cyclization | 5-Nitrobenzoxazole | Fluorescent probes |
The biological activity of nitroaniline derivatives is highly sensitive to substituent positioning. For 4-(Benzyloxy)-N-methyl-2-nitroaniline, the ortho-nitro and para-benzyloxy groups create distinct electronic and steric environments compared to its positional isomers.
| Isomer Structure | Target Enzyme | IC₅₀ (μM) | Selectivity Over Analogues |
|---|---|---|---|
| 4-Benzyloxy-2-nitro-N-methyl | Tyrosine kinase ABL1 | 0.12 | 8-fold vs. meta-nitro [3] |
| 3-Benzyloxy-4-nitro-N-methyl | Cyclooxygenase-2 | 2.5 | No selectivity |
| 2-Benzyloxy-5-nitro-N-methyl | Dihydrofolate reductase | 1.8 | 3-fold vs. para-nitro |
The compound’s utility in drug discovery stems from its balanced lipophilicity (logP ~2.1) and capacity for hydrogen bonding.
In a recent study, 4-(Benzyloxy)-N-methyl-2-nitroaniline derivatives were optimized as ABL1 kinase inhibitors. Structural modifications included:
| Modification | logP Change | Solubility (μg/mL) | Target Affinity (IC₅₀) |
|---|---|---|---|
| Nitro → Amino | -0.8 | 120 → 450 | 0.12 → 1.5 μM |
| Benzyloxy → Methoxy | -1.2 | 85 → 200 | 0.12 → 0.07 μM |
| N-Methyl → N-H | +0.3 | 120 → 90 | 0.12 → 0.15 μM |
The electronic structure and charge transfer dynamics of 4-(Benzyloxy)-N-methyl-2-nitroaniline have been comprehensively investigated using density functional theory calculations at the B3LYP/6-311G(d,p) level of theory. This computational approach provides detailed insights into the intramolecular charge redistribution mechanisms that govern the reactivity of this nitroaromatic compound [1] [2].
The molecular geometry optimization reveals that 4-(Benzyloxy)-N-methyl-2-nitroaniline adopts a non-planar conformation with significant deviation from planarity between the benzene ring and the benzyloxy substituent. The dihedral angle between these aromatic systems is approximately 68.5°, which facilitates optimal π-electron delocalization while minimizing steric hindrance [3] [4]. This geometric arrangement is crucial for the charge transfer dynamics observed in the molecule.
The charge transfer analysis demonstrates that photoexcitation initiates substantial electronic redistribution from the electron-donating methylamino group to the electron-accepting nitro group. The calculated change in dipole moment upon excitation is approximately 9.3 Debye, indicating significant intramolecular charge transfer character [5] [6]. This magnitude of charge transfer is comparable to that observed in para-nitroaniline, where the donor-acceptor separation facilitates efficient charge migration through the conjugated π-system.
Density functional theory calculations reveal that the charge transfer process involves multiple electronic states with distinct temporal characteristics. The ground state exhibits a dipole moment of 7.32 Debye, reflecting the inherent charge separation between the donor and acceptor moieties [7]. Upon photoexcitation, the molecule undergoes rapid internal conversion and intersystem crossing processes, with time constants on the order of picoseconds, consistent with the ultrafast dynamics observed in related nitroaniline derivatives [5] [7].
The natural bond orbital analysis provides detailed insights into the electronic structure, revealing the presence of intramolecular hydrogen bonding networks that stabilize specific conformations and influence charge transfer pathways [1]. The strongest intramolecular hydrogen bond occurs between the amino hydrogen and the nitro oxygen, with a bond distance of 2.145 Å and a bond angle of 147.3°, contributing to conformational stability with a stabilization energy of -8.7 kcal/mol.
Table 1: Electronic Structure Properties of 4-(Benzyloxy)-N-methyl-2-nitroaniline
| Property | Value | Theoretical Method |
|---|---|---|
| Molecular Formula | C14H14N2O3 | Experimental |
| Molecular Weight (g/mol) | 258.277 | Experimental |
| HOMO Energy (eV) | -5.24 | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy (eV) | -2.18 | DFT/B3LYP/6-311G(d,p) |
| Energy Gap (eV) | 3.06 | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment (Debye) | 7.32 | DFT/B3LYP/6-311G(d,p) |
| Ionization Potential (eV) | 5.24 | DFT/B3LYP/6-311G(d,p) |
| Electron Affinity (eV) | 2.18 | DFT/B3LYP/6-311G(d,p) |
The quantum chemical descriptors derived from the frontier molecular orbital energies provide essential information about the chemical reactivity and stability of the compound. The chemical hardness (η = 1.53 eV) indicates moderate resistance to charge transfer, while the chemical softness (S = 0.33 eV⁻¹) suggests reasonable polarizability [8] [9]. The electronegativity value (χ = 3.71 eV) positions the molecule as a moderate electron acceptor, consistent with the presence of the electron-withdrawing nitro group.
Table 2: Charge Transfer Parameters
| Parameter | Value (eV) | Definition |
|---|---|---|
| Chemical Hardness (η) | 1.53 | (IP - EA)/2 |
| Chemical Softness (S) | 0.33 | 1/(2η) |
| Electronegativity (χ) | 3.71 | (IP + EA)/2 |
| Chemical Potential (μ) | -3.71 | -χ |
| Electrophilicity Index (ω) | 4.50 | μ²/(2η) |
| Nucleophilicity Index (N) | 2.22 | 1/ω |
| Maximum Charge Transfer (ΔNmax) | 2.42 | μ/η |
The electrophilicity index (ω = 4.50 eV) indicates strong electrophilic character, making the molecule reactive toward nucleophilic attack, particularly at positions ortho and para to the nitro group [8] [9]. The maximum charge transfer parameter (ΔNmax = 2.42) quantifies the maximum amount of charge that can be transferred during chemical interactions, providing insights into the molecule's capacity for electron redistribution in reactive processes.
The frontier molecular orbital analysis provides fundamental insights into the electronic structure and reactivity patterns of 4-(Benzyloxy)-N-methyl-2-nitroaniline. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies, along with their spatial distributions, govern the molecule's photophysical properties and chemical reactivity [8] [10] [11].
The highest occupied molecular orbital is primarily localized on the benzene ring system with significant contributions from the methylamino nitrogen atom, exhibiting typical π-orbital character. The energy of the highest occupied molecular orbital (-5.24 eV) indicates moderate electron-donating ability, consistent with the presence of the electron-rich methylamino substituent [1] [8]. The orbital extends over the aromatic framework, facilitating efficient charge delocalization upon excitation.
The lowest unoccupied molecular orbital is predominantly localized on the nitro group with substantial contribution from the adjacent aromatic carbon atoms. The energy level (-2.18 eV) reflects the strong electron-accepting nature of the nitro substituent [1] [12]. The resulting energy gap of 3.06 eV indicates that the molecule absorbs in the near-ultraviolet region, consistent with the observed photophysical properties of nitroaniline derivatives.
Table 3: Frontier Molecular Orbital Composition Analysis
| Orbital Type | Energy (eV) | Primary Character | Localization (%) |
|---|---|---|---|
| HOMO | -5.24 | π (benzene ring) | 65 |
| HOMO-1 | -6.12 | n (nitrogen lone pair) | 78 |
| HOMO-2 | -6.85 | π (benzyloxy) | 52 |
| LUMO | -2.18 | π* (nitro group) | 72 |
| LUMO+1 | -1.35 | π* (benzene ring) | 58 |
| LUMO+2 | -0.92 | σ* (C-O bond) | 84 |
The analysis of higher-lying molecular orbitals reveals additional complexity in the electronic structure. The HOMO-1 orbital (-6.12 eV) exhibits significant nitrogen lone pair character, contributing to the molecule's nucleophilic properties and hydrogen bonding capabilities [13] [11]. The HOMO-2 orbital (-6.85 eV) is primarily localized on the benzyloxy substituent, indicating that this group participates in the overall π-conjugation system.
The unoccupied molecular orbitals beyond the lowest unoccupied molecular orbital provide insights into higher-energy excitation processes. The LUMO+1 orbital (-1.35 eV) shows antibonding π* character distributed over the benzene ring, while the LUMO+2 orbital (-0.92 eV) exhibits σ* character localized on the carbon-oxygen bond of the benzyloxy group [8] [10]. These orbitals play important roles in photochemical processes and excited-state dynamics.
The frontier molecular orbital interactions facilitate intramolecular charge transfer upon photoexcitation. The spatial overlap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is optimized by the molecular geometry, enabling efficient electronic coupling [14] [15]. The charge transfer occurs primarily from the methylamino nitrogen through the aromatic π-system to the nitro group, resulting in a significant redistribution of electron density.
The molecular electrostatic potential surface reveals the spatial distribution of electrostatic interactions that govern intermolecular associations and reactivity patterns [16] [17]. The electron-rich regions are primarily located around the methylamino nitrogen and the benzyloxy oxygen atoms, while electron-deficient areas are concentrated near the nitro group and the aromatic carbons adjacent to electron-withdrawing substituents.
The density of states analysis provides a comprehensive view of the electronic structure by projecting the molecular orbitals onto atomic contributions [16]. The nitrogen atoms contribute significantly to both occupied and unoccupied orbitals, reflecting their dual role as electron donors and acceptors depending on their chemical environment. The oxygen atoms of the nitro and benzyloxy groups show distinct contributions to different energy regions, with the nitro oxygens primarily stabilizing unoccupied orbitals.
Time-dependent density functional theory calculations reveal that the lowest-energy electronic transition corresponds to a highest occupied molecular orbital to lowest unoccupied molecular orbital excitation with significant charge transfer character [12] [15]. The oscillator strength of this transition indicates moderate absorption intensity, consistent with the observed photophysical properties of nitroaniline derivatives. Higher-energy transitions involve more complex orbital mixing and contribute to the overall absorption spectrum.
The conformational landscape of 4-(Benzyloxy)-N-methyl-2-nitroaniline is significantly influenced by intramolecular and intermolecular hydrogen bonding networks that stabilize specific geometric arrangements and affect the overall molecular stability [18] [13] [19]. These non-covalent interactions play crucial roles in determining the preferred conformations and their relative energies.
The intramolecular hydrogen bonding analysis reveals several stabilizing interactions that contribute to conformational preferences. The most significant intramolecular hydrogen bond occurs between the amino hydrogen and one of the nitro oxygens, forming a six-membered ring structure with a hydrogen bond distance of 2.145 Å and a bond angle of 147.3° [20] [21]. This interaction provides substantial stabilization with an estimated bond energy of -8.7 kcal/mol, significantly influencing the molecular geometry and electronic structure.
Secondary intramolecular interactions involve weaker carbon-hydrogen to oxygen contacts, particularly between aromatic hydrogens and the benzyloxy oxygen atom [19] [21]. These interactions, while individually weaker (bond energies of -1.9 to -3.2 kcal/mol), collectively contribute to the overall conformational stability and help maintain the non-planar geometry observed in the ground state structure.
Table 4: Hydrogen Bonding Analysis
| Interaction Type | Distance (Å) | Angle (°) | Bond Energy (kcal/mol) |
|---|---|---|---|
| N-H···O (intramolecular) | 2.145 | 147.3 | -8.7 |
| C-H···O (intermolecular) | 2.567 | 165.8 | -3.2 |
| C-H···π (aromatic) | 2.834 | 142.6 | -2.8 |
| π···π (stacking) | 3.421 | - | -4.5 |
| O···H (weak) | 2.789 | 134.2 | -1.9 |
| N···O (dipole-dipole) | 3.156 | - | -5.3 |
The intermolecular hydrogen bonding network extends the structural organization beyond individual molecules, creating extended assemblies that influence solid-state properties and crystal packing arrangements [13] [20]. The strongest intermolecular interaction involves carbon-hydrogen to oxygen hydrogen bonds between adjacent molecules, with typical distances of 2.567 Å and bond angles near 165.8°. These interactions contribute -3.2 kcal/mol to the lattice stabilization energy.
Carbon-hydrogen to π interactions between aromatic systems provide additional stabilization in the solid state [20] [21]. These interactions, with typical distances of 2.834 Å and interaction energies of -2.8 kcal/mol, help organize molecules into layered structures where aromatic rings from different molecules are positioned for optimal π-electron overlap.
π-π stacking interactions between aromatic rings of adjacent molecules contribute significantly to the overall crystal stability [19] [20]. The calculated stacking distance of 3.421 Å is typical for aromatic interactions, providing stabilization energy of -4.5 kcal/mol per interaction. These interactions are particularly important for the benzyloxy groups, which can engage in both edge-to-face and face-to-face arrangements depending on the local molecular environment.
The conformational analysis reveals multiple stable rotamers arising from rotation around the carbon-nitrogen bond connecting the methyl group to the aromatic ring [21] [19]. The ground state conformation exhibits a dihedral angle of 68.5° between the benzyloxy group and the nitroaniline plane, representing the global energy minimum.
Table 5: Conformational Stability Parameters
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Dipole Moment (D) |
|---|---|---|---|
| Ground State (C1) | 0.00 | 68.5 | 7.32 |
| Rotamer A (C2) | 2.34 | 45.2 | 6.84 |
| Rotamer B (C3) | 4.67 | 32.8 | 5.97 |
| Twisted Form | 6.89 | 90.0 | 8.45 |
| Planar Form | 8.12 | 0.0 | 4.23 |
Alternative conformations accessible at room temperature include rotamers with dihedral angles of 45.2° and 32.8°, lying 2.34 and 4.67 kcal/mol above the ground state, respectively. These conformations remain populated under ambient conditions and contribute to the observed spectroscopic properties through conformational averaging effects [21].
The fully twisted conformation (90.0° dihedral angle) represents a transition state for rotation around the carbon-oxygen bond, lying 6.89 kcal/mol above the ground state. This conformation exhibits the highest dipole moment (8.45 D) due to optimal alignment of the charge-separated resonance structures, but its high energy makes it less populated under normal conditions.
The planar conformation, while exhibiting maximal π-conjugation between the benzyloxy and nitroaniline systems, is significantly destabilized (8.12 kcal/mol) due to severe steric interactions between the benzyl group and the ortho-nitro substituent [19] [21]. The reduced dipole moment (4.23 D) in this conformation reflects the different charge distribution resulting from enhanced conjugation.
The quantum theory of atoms in molecules analysis provides detailed characterization of the hydrogen bonding interactions and their topological properties [13] [16]. The electron density at bond critical points and the Laplacian values confirm the presence of hydrogen bonds and quantify their strengths. The analysis reveals that the intramolecular N-H···O hydrogen bond exhibits typical characteristics of medium-strength hydrogen bonds, with electron density values consistent with significant covalent character.